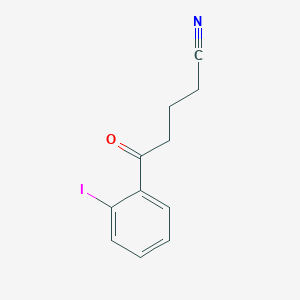

5-(2-Iodophenyl)-5-oxovaleronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

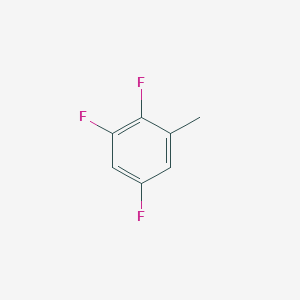

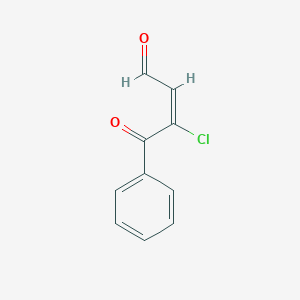

The compound “5-(2-Iodophenyl)-5-oxovaleronitrile” appears to contain an iodophenyl group, a ketone group (oxo), and a nitrile group. The iodophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with an iodine atom attached. The ketone group is a carbonyl group (a carbon double-bonded to an oxygen) located on a carbon backbone. The nitrile group consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl, ketone, and nitrile groups each have distinct structural characteristics that would influence the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The iodine atom on the phenyl ring could potentially be substituted in a reaction with a suitable nucleophile. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The nitrile group could participate in various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its boiling point. The nitrile and ketone groups could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen

Selective Continuous Flow Iodination

Research has demonstrated the effectiveness of iodination in continuous flow conditions for the synthesis of iodinated compounds, which are crucial intermediates in organic synthesis. The study by Dunn et al. (2018) highlights the selective iodination process that enables the generation of desired iodinated products with high regioselectivity, showcasing the utility of these methods in creating compounds for further chemical transformations (Dunn et al., 2018).

Synthesis of Oxovanadium Complexes

The synthesis and characterization of oxovanadium(IV) complexes, as discussed by Li et al. (2010), represent another area of application for iodophenyl-containing compounds. These complexes have been studied for their magnetic properties and potential applications in magnetic materials, demonstrating the versatility of iodophenyl derivatives in coordination chemistry (Li et al., 2010).

Catalytic Activity and Material Science Applications

The development of catalysts and materials science applications is a significant area of research for iodophenyl-related compounds. Studies have explored the catalytic activities of metal complexes derived from such compounds, with applications ranging from oxidation reactions to light-emitting diodes (LEDs). For instance, the work by Saka et al. (2013) on the catalytic activity of phthalocyanine complexes in oxidation reactions demonstrates the potential of iodophenyl derivatives in catalysis (Saka et al., 2013).

Spectroscopic Characterization and Structural Modeling

The spectroscopic characterization and structural modeling of complexes involving iodophenyl derivatives provide insights into their chemical behavior and potential applications. Research in this area focuses on understanding the electronic structure and bonding characteristics of these complexes, which are essential for their application in catalysis, materials science, and as bioactive molecules. For example, the study by Mangalam and Kurup (2009) on vanadium(IV/V) complexes offers valuable information on their structure and potential applications (Mangalam & Kurup, 2009).

Wirkmechanismus

Target of Action

It is known that iodinated phenyl compounds often interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

Iodinated phenyl compounds are generally known to interact with their targets, leading to changes in the target’s function . The presence of the iodine atom can enhance the compound’s reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

Iodinated phenyl compounds can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Iodinated phenyl compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Iodophenyl)-5-oxovaleronitrile. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

5-(2-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTSOCZKRBRZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565443 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-5-oxovaleronitrile | |

CAS RN |

155589-54-1 |

Source

|

| Record name | 5-(2-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)